molecular formula C22H26O4 B12891933 2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran CAS No. 831171-02-9

2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran

Cat. No.: B12891933
CAS No.: 831171-02-9
M. Wt: 354.4 g/mol
InChI Key: UNKLREVLTGJCMM-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran is an organic compound with a complex structure that includes a benzofuran core substituted with benzyloxy, butyl, dimethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of boronic esters as protective groups during the synthesis . The process may also involve the recovery and recycling of reagents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for coupling reactions, and N-bromosuccinimide (NBS) for bromination .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids, while substitution reactions can introduce a variety of functional groups onto the benzofuran ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, affecting their activity and function . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid .

Uniqueness

What sets 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry.

Properties

CAS No.

831171-02-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-2-(4-phenylmethoxybutyl)-1-benzofuran

InChI

InChI=1S/C22H26O4/c1-16-19(11-7-8-12-25-15-17-9-5-4-6-10-17)26-21-14-18(23-2)13-20(24-3)22(16)21/h4-6,9-10,13-14H,7-8,11-12,15H2,1-3H3

InChI Key

UNKLREVLTGJCMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCOCC3=CC=CC=C3

Origin of Product

United States

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